2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-10-15(18)17-6-1-3-12(17)11-4-5-13-14(9-11)20-8-2-7-19-13/h4-5,9,12H,1-3,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJYVYKKSGDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140070 | |
| Record name | 2-Chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852217-75-5 | |
| Record name | 2-Chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852217-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-pyrrolidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using catalysts to enhance reaction rates and selectivity.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be oxidized to carboxylic acids or reduced to alcohols using common reagents like potassium permanganate or lithium aluminum hydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or other substituted ethanones.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating effects of the pyrrolidine and benzodioxepin rings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s uniqueness lies in the combination of a pyrrolidine ring, benzodioxepin system, and chloroacetyl group. Below is a comparative analysis with key analogs:
Table 1: Comparison of Structural Analogs
Key Research Findings and Implications
Chloroacetyl-Pyrrolidine Derivatives
- The analog 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one (Table 1) shares the chloroacetyl-pyrrolidine core but lacks the benzodioxepin moiety. Its IR spectrum confirms the presence of C=O (1635 cm⁻¹) and C-Cl (707 cm⁻¹) bonds, which are critical for reactivity in nucleophilic substitution reactions .
Benzodioxepin-Containing Analogs
- 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (Table 1) replaces chlorine with bromine. Bromine’s larger atomic radius and polarizability could alter reactivity in cross-coupling reactions or metabolic stability .
- 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone lacks the pyrrolidine and chloro groups, simplifying the structure. Its lower molecular weight (192.21 g/mol) suggests reduced steric hindrance, which may favor synthetic accessibility .
Aryl-Substituted Pyrrolidine Derivatives
- 2-Chloro-1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one introduces a methoxy-phenyl group, which could modulate electronic properties via resonance effects. Such substitutions are common in kinase inhibitors or GPCR-targeted molecules .
Biological Activity
The compound 2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic derivative that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.74 g/mol. Its structure includes a chloro group and a benzodioxepin moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound has notable effects on several biological systems:
- Anthelmintic Activity : A study conducted using Caenorhabditis elegans as a model organism demonstrated that the compound exhibits significant anthelmintic properties. It was effective in inhibiting the growth and reproduction of nematodes, suggesting potential use in treating parasitic infections .
- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems, potentially enhancing cognitive functions by reducing oxidative stress and inflammation in neuronal cells .
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with multiple receptor systems, including AMPA receptors, which are crucial for synaptic transmission and plasticity. By modulating these receptors, it enhances cognitive functions and may provide neuroprotective benefits .
- Oxidative Stress Reduction : It has been observed to decrease levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves a multi-step process, starting with the formation of the pyrrolidine-benzodioxepin core. Key steps include:
Acylation of the pyrrolidine nitrogen using chloroacetyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
Purification via recrystallization or chromatography (e.g., silica gel column chromatography) to isolate intermediates and final products .
Optimization of solvent systems (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions.
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks to distinguish between benzodioxepin aromatic protons (δ 6.7–7.1 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Overlapping signals may require 2D-COSY or HSQC .
- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-Cl bond at ~750 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.
Example Data Contradiction:
Inconsistent NMR integration for pyrrolidine protons may arise from rotational isomerism. Solution: Use variable-temperature NMR or DFT calculations to model conformers .
Advanced Research Questions
Q. Q3. How can researchers address discrepancies in bioactivity data across pharmacological assays?
Methodological Answer:
Standardize assay conditions : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., diazepam for benzodiazepine analogs) .
Validate solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Dose-response curves : Perform triplicate experiments with IC50/EC50 calculations using nonlinear regression (e.g., GraphPad Prism).
Q. Q4. What strategies are effective for resolving crystallographic disorder in X-ray diffraction studies?
Methodological Answer:
- Crystal Growth : Use slow evaporation (e.g., ethyl acetate/hexane) to obtain single crystals.
- Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion .
- Refinement : Apply SHELXL constraints for disordered benzodioxepin rings and anisotropic displacement parameters .
Example Findings:
A related benzodiazepine analog (EP 4 374 877 A2) exhibited 90% occupancy for the major conformer, with residual electron density <0.3 eÅ⁻³ after refinement .
Q. Q5. How can computational methods (e.g., DFT, MD) predict metabolic stability and toxicity?
Methodological Answer:
Metabolism Prediction : Use ADMET predictors (e.g., SwissADME) to identify CYP450 oxidation sites (e.g., pyrrolidine nitrogen) .
Toxicity Screening : Calculate Ames test parameters (e.g., TOPKAT) to assess mutagenicity risks .
Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GABA_A receptor) for >100 ns to evaluate stability .
Key Insight:
Chloroacetyl groups may increase electrophilicity, requiring in vitro glutathione trapping assays to assess covalent binding risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
